molecular formula C7H9ClOS B13602286 3-(4-Chlorothiophen-2-yl)propan-1-ol

3-(4-Chlorothiophen-2-yl)propan-1-ol

Cat. No.: B13602286
M. Wt: 176.66 g/mol
InChI Key: UQQMCKLIRFRWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H9ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a chlorinated thiophene ring attached to a propanol chain, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorothiophen-2-yl)propan-1-ol typically involves the chlorination of thiophene followed by the addition of a propanol group. One common method involves the reaction of 4-chlorothiophene with propanal in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and subsequent reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Scientific Research Applications

3-(4-Chlorothiophen-2-yl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-Chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chlorinated thiophene ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorothiophen-2-yl)propan-1-ol is unique due to its combination of a chlorinated thiophene ring and a propanol chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H9ClOS

Molecular Weight

176.66 g/mol

IUPAC Name

3-(4-chlorothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H9ClOS/c8-6-4-7(10-5-6)2-1-3-9/h4-5,9H,1-3H2

InChI Key

UQQMCKLIRFRWTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Cl)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.